

Spectroscopic and Spectrometric Characterization of 4-(Bromomethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Bromomethyl)benzamide*

Cat. No.: B1269819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile reagent, **4-(Bromomethyl)benzamide**. The information detailed herein is critical for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols for reproducibility.

Spectroscopic and Spectrometric Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(Bromomethyl)benzamide**.

Table 1: ^1H NMR Spectroscopic Data of **4-(Bromomethyl)benzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.01	Singlet	1H	Amide Proton (-CONHH)
7.92	Doublet	2H	Aromatic Protons (ortho to -CONH ₂)
7.50	Doublet	2H	Aromatic Protons (ortho to -CH ₂ Br)
7.45	Singlet	1H	Amide Proton (-CONHH)
4.75	Singlet	2H	Methylene Protons (-CH ₂ Br)

Table 2: ¹³C NMR Spectroscopic Data of **4-(Bromomethyl)benzamide**

Chemical Shift (δ) ppm	Assignment
167.5	Carbonyl Carbon (-C=O)
142.8	Aromatic Carbon (-C-CH ₂ Br)
133.2	Aromatic Carbon (-C-CONH ₂)
129.5	Aromatic Carbons (CH, ortho to -CH ₂ Br)
128.0	Aromatic Carbons (CH, ortho to -CONH ₂)
32.5	Methylene Carbon (-CH ₂ Br)

Table 3: Infrared (IR) Spectroscopic Data of **4-(Bromomethyl)benzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360, 3180	Strong, Broad	N-H Stretch (Amide)
1650	Strong	C=O Stretch (Amide I)
1610	Medium	N-H Bend (Amide II)
1410	Medium	C-N Stretch
1220	Medium	C-Br Stretch
820	Strong	para-disubstituted Benzene C-H Bend

Table 4: Mass Spectrometric Data of **4-(Bromomethyl)benzamide**

m/z	Relative Intensity (%)	Assignment
213/215	~98	[M] ⁺ (Molecular Ion)
134	100	[M - Br] ⁺
106	~40	[M - Br - CO] ⁺ or [C ₇ H ₆ N] ⁺
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

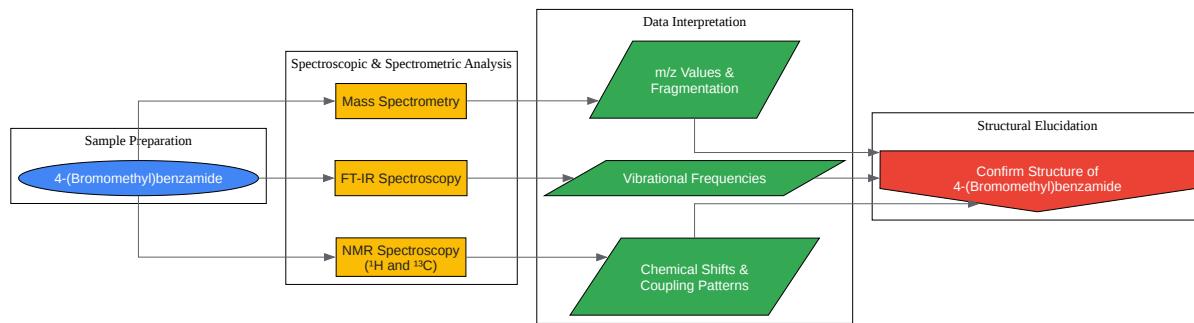
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-(Bromomethyl)benzamide** (approximately 10-20 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:

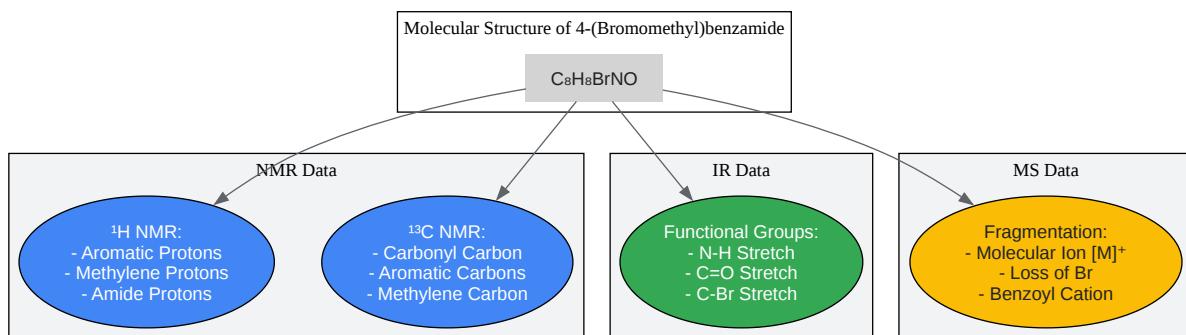
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 10 ppm
- Referencing: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
 - Referencing: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **4-(Bromomethyl)benzamide** was finely ground in an agate mortar. To this, approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the two were intimately mixed by gentle grinding. The mixture was then transferred to a pellet-pressing die and compressed under a hydraulic press at approximately 8-10 tons of pressure for 2-3 minutes to form a transparent pellet.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:


- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)


- Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an electron impact (EI) ionization source.
- Sample Introduction: A small amount of the solid sample was introduced directly into the ion source via a direct insertion probe.
- Ionization:
 - Ionization Mode: Electron Impact (EI)
 - Electron Energy: 70 eV
- Mass Analysis: The instrument was operated in full scan mode over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of **4-(Bromomethyl)benzamide** and the relationship between the obtained data and the molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-(Bromomethyl)benzamide**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic data and molecular structure.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-(Bromomethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269819#spectroscopic-data-nmr-ir-ms-of-4-bromomethyl-benzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com